Cas no 116409-25-7 (Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-)

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- structure
116409-25-7 structure
Product Name:Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
CAS No:116409-25-7
MF:C24H29NO6
MW:427.490167379379
CID:179349
PubChem ID:146614
Update Time:2025-04-19

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
    • 1-[6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
    • 1,2,3-trimethoxy-5-(6-methyl-6-pyrrolidinyl(2H-1,3-dioxoleno[4,5-g]chroman-8-y l))benzene
    • 1-< 7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo< 4,5-g> < 1> benzopyran-6-yl> pyrrolidine
    • 14463P
    • AC1L3TKH
    • NCI60_003417
    • NSC371002
    • Podophyllotoxin deriv. (jurd)
    • ST056200
    • 116409-25-7
    • Pyrrolidine, 1-(7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)-
    • 1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-yl]pyrrolidine
    • NSC-371002
    • SCHEMBL19419781
    • AKOS024282427
    • 1-(7,8-Dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine
    • 6H-1,5-g][1]benzopyran, 7,8-dihydro-6-methyl- 6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxyphenyl)-
    • CHEMBL1981704
    • NSC 371002
    • DTXSID80922059
    • Pyrrolidine,8-dihydro-6-methyl-8-(3,4,5- trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran- 6-yl]-
    • Inchi: 1S/C24H29NO6/c1-24(25-7-5-6-8-25)13-17(15-9-21(26-2)23(28-4)22(10-15)27-3)16-11-19-20(30-14-29-19)12-18(16)31-24/h9-12,17H,5-8,13-14H2,1-4H3
    • InChI Key: LCDPJXWAINCJQE-UHFFFAOYSA-N
    • SMILES: O1C2C=C3C(=CC=2C(C2C=C(C(=C(C=2)OC)OC)OC)CC1(C)N1CCCC1)OCO3

Computed Properties

  • Exact Mass: 427.19957
  • Monoisotopic Mass: 427.19948764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.62
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.